

1,3-Benzothiazole-2-carbonyl Chloride: A Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1,3-Benzothiazole-2-carbonyl chloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,3-benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This is attributed to the unique arrangement of its fused benzene and thiazole rings, which allows for diverse interactions with biological targets. As a reactive derivative, **1,3-benzothiazole-2-carbonyl chloride** serves as a crucial intermediate for the synthesis of a wide array of pharmacologically active compounds, particularly N-substituted-1,3-benzothiazole-2-carboxamides. These derivatives have demonstrated significant potential in the development of novel therapeutics for various diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Chemical Properties and Reactivity

1,3-Benzothiazole-2-carbonyl chloride is a highly reactive acyl chloride. The electron-withdrawing nature of the benzothiazole ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is harnessed to readily form stable amide and ester linkages, providing a straightforward method for introducing the benzothiazole moiety into a diverse range of molecular architectures.

Property	Value
Molecular Formula	C ₈ H ₄ CINOS
Molecular Weight	197.64 g/mol
Appearance	Solid
Reactivity	Highly reactive towards nucleophiles

Synthesis of Pharmaceutical Intermediates

The primary application of **1,3-benzothiazole-2-carbonyl chloride** in pharmaceutical development is the synthesis of N-substituted-1,3-benzothiazole-2-carboxamides. These compounds are formed through the acylation of primary or secondary amines with **1,3-benzothiazole-2-carbonyl chloride**. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Synthesis of N-Aryl-1,3-benzothiazole-2-carboxamides

This protocol describes a general method for the synthesis of N-aryl-1,3-benzothiazole-2-carboxamides from **1,3-benzothiazole-2-carbonyl chloride** and a substituted aniline.

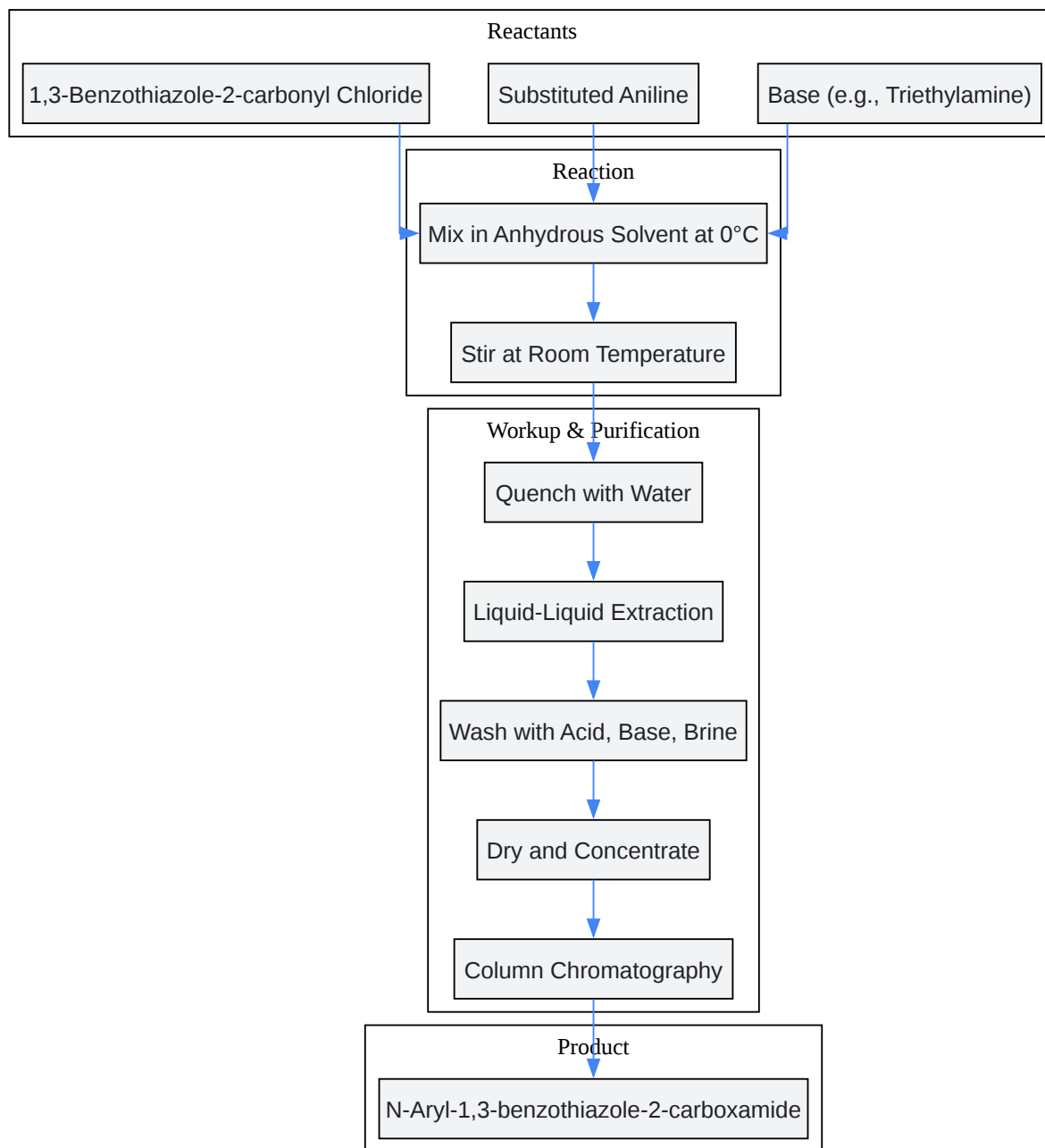
Materials:

- **1,3-Benzothiazole-2-carbonyl chloride**
- Substituted aniline (e.g., 4-fluoroaniline)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
- Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- To a solution of the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent, add the tertiary amine base (1.1 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of **1,3-benzothiazole-2-carbonyl chloride** (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-1,3-benzothiazole-2-carboxamide.
- Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.



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Caption: Synthetic workflow for N-Aryl-1,3-benzothiazole-2-carboxamides.

Applications in Drug Discovery and Development

N-substituted-1,3-benzothiazole-2-carboxamides derived from **1,3-benzothiazole-2-carbonyl chloride** have been investigated for a variety of therapeutic applications, demonstrating a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole-2-carboxamides as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide	Not Specified	Not Specified	[1]
N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide	Not Specified	Not Specified	[2]

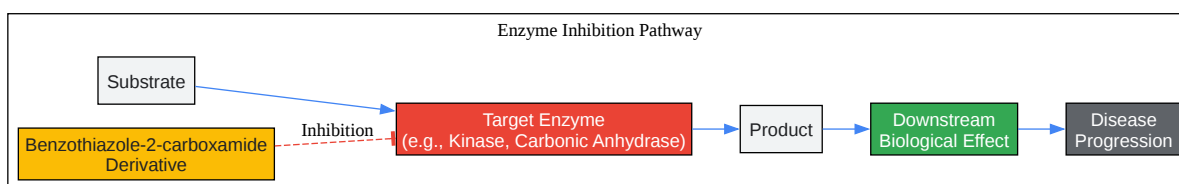
Antimicrobial Activity

The benzothiazole nucleus is a key feature in many antimicrobial agents. Derivatives synthesized from **1,3-benzothiazole-2-carbonyl chloride** have shown promising activity against various bacterial and fungal strains.

Compound	Organism	MIC (µg/mL)	Reference
N-Arylalkylbenzo[d]thiazole-2-carboxamides	Mycobacterium tuberculosis H37Rv	0.78 - 6.25	[3]
Substituted benzo[d]thiazole-2-carboxamide	Cryptococcus neoformans	0.125 - 2	[4]
Substituted benzo[d]thiazole-2-carboxamide	Candida albicans	0.125 - 2	[4]

Enzyme Inhibition

A significant mechanism of action for many benzothiazole derivatives is the inhibition of key enzymes involved in disease pathogenesis. Benzothiazole-2-carboxamides have been identified as inhibitors of various enzymes, including kinases and carbonic anhydrases.



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Caption: General signaling pathway of enzyme inhibition by benzothiazole derivatives.

Conclusion

1,3-Benzothiazole-2-carbonyl chloride is a valuable and versatile intermediate in the synthesis of pharmaceutically relevant compounds. Its high reactivity allows for the efficient

construction of N-substituted-1,3-benzothiazole-2-carboxamides, a class of compounds with a proven track record of diverse and potent biological activities. The continued exploration of derivatives synthesized from this key intermediate holds significant promise for the discovery and development of novel therapeutics to address a wide range of unmet medical needs.

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